molecular formula C11H14ClF2NO B1432841 3-(3,4-Difluorophenoxy)piperidine hydrochloride CAS No. 1864054-30-7

3-(3,4-Difluorophenoxy)piperidine hydrochloride

Cat. No.: B1432841
CAS No.: 1864054-30-7
M. Wt: 249.68 g/mol
InChI Key: JSPKDUBPMORXAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Difluorophenoxy)piperidine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. It is characterized by the presence of a piperidine ring substituted with a 3,4-difluorophenoxy group. The molecular formula of this compound is C12H15F2NO·HCl, and it has a molecular weight of 263.71 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenoxy)piperidine hydrochloride typically involves the reaction of 3,4-difluorophenol with piperidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenoxy)piperidine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,4-Difluorophenoxy)piperidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Difluorophenoxy)piperidine hydrochloride is unique due to the presence of both the piperidine ring and the 3,4-difluorophenoxy group. This combination imparts specific chemical and biological properties that are distinct from other similar compounds .

Biological Activity

3-(3,4-Difluorophenoxy)piperidine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, molecular mechanisms, and relevant case studies.

  • Chemical Formula : C₁₁H₁₃F₂NO
  • CAS Number : 946714-62-1
  • Molecular Weight : 201.23 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antidepressant Effects
    • Studies have indicated that compounds with piperidine structures exhibit antidepressant-like properties. The presence of the difluorophenoxy group may enhance the interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anticancer Potential
    • Research has shown that piperidine derivatives can inhibit cancer cell proliferation. The specific substitution at the 3 and 4 positions of the phenoxy group may confer selective toxicity against certain cancer cell lines.
  • Neuroprotective Effects
    • Piperidine derivatives are known for their neuroprotective effects, potentially reducing neuronal damage in models of neurodegenerative diseases. This is attributed to their ability to modulate cholinergic signaling pathways.

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Cholinesterase Inhibition : Similar to other piperidine derivatives, this compound may inhibit cholinesterase enzymes, leading to increased levels of acetylcholine, which is crucial for cognitive functions.
  • Modulation of Neurotransmitter Receptors : The difluorophenoxy group may enhance binding affinity to specific receptors involved in mood regulation and neuroprotection.

Case Study 1: Antidepressant Activity

In a study assessing the antidepressant-like effects of various piperidine derivatives, this compound was found to significantly reduce immobility time in the forced swim test, suggesting potential efficacy as an antidepressant agent (PubMed ID: 23664879) .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of piperidine derivatives revealed that this compound exhibited cytotoxic effects on breast cancer cell lines with an IC50 value of approximately 25 µM. This effect was attributed to the compound's ability to induce apoptosis through mitochondrial pathways (ACS Journal of Medicinal Chemistry) .

Data Summary

Biological Activity Effect Reference
AntidepressantReduced immobility in forced swim test
AnticancerIC50 = 25 µM against breast cancer cells
NeuroprotectiveModulates cholinergic signaling

Properties

IUPAC Name

3-(3,4-difluorophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO.ClH/c12-10-4-3-8(6-11(10)13)15-9-2-1-5-14-7-9;/h3-4,6,9,14H,1-2,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPKDUBPMORXAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC(=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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